Product packaging for 1,3,3,5,5-Pentamethylpiperidin-4-ol(Cat. No.:CAS No. 112127-02-3)

1,3,3,5,5-Pentamethylpiperidin-4-ol

Cat. No.: B14317758
CAS No.: 112127-02-3
M. Wt: 171.28 g/mol
InChI Key: ZSROMJXHHXERDY-UHFFFAOYSA-N
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Description

1,3,3,5,5-Pentamethylpiperidin-4-ol is a high-purity chemical intermediate of significant interest in advanced materials science and synthetic chemistry. This sterically hindered piperidine derivative serves as a key precursor in the development and synthesis of Hindered Amine Light Stabilizers (HALS) . These stabilizers are critical for enhancing the durability and service life of polymers by mitigating degradation caused by photo-oxidative stress . The compound's structure, featuring a hindered amine functional group, allows it to act as a potent scavenger of free radicals generated when polymers are exposed to UV light, thereby preventing chain scission and cross-linking that lead to material embrittlement and color fading. Beyond its primary application in polymer stabilization, this versatile scaffold is also utilized in pharmaceutical research for the construction of PDGFR kinase inhibitors and in the design of advanced molecular sensors. Research has demonstrated that analogous pentamethylpiperidinyl derivatives can be conjugated to fluorophores like 1,8-naphthalimide to create highly sensitive pH chemosensors operating via a photoinduced electron transfer (PET) mechanism, which are useful for physiological research . The synthetic route to this compound typically involves hydroxymethylation and subsequent hydrogenolysis of 2,2,6,6-tetramethylpiperidin-4-ol, employing paraformaldehyde and hydrogen gas over a solid catalyst . This process highlights a critical methylation step that differentiates it from similar intermediates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B14317758 1,3,3,5,5-Pentamethylpiperidin-4-ol CAS No. 112127-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112127-02-3

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1,3,3,5,5-pentamethylpiperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-9(2)6-11(5)7-10(3,4)8(9)12/h8,12H,6-7H2,1-5H3

InChI Key

ZSROMJXHHXERDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C1O)(C)C)C)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1,3,3,5,5 Pentamethylpiperidin 4 Ol

Hydroxyl Group Derivatization Reactions

The hydroxyl group at the 4-position is the primary site for the chemical modification of 1,3,3,5,5-pentamethylpiperidin-4-ol. These reactions include controlled oxidation to the corresponding ketone and nucleophilic substitution to introduce different functional groups.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1,3,3,5,5-pentamethyl-4-piperidone. This transformation is a key step in the synthesis of various derivatives. While specific studies on the oxidation of this compound are not extensively documented, the reactivity is analogous to that of the closely related and well-studied 1,2,2,6,6-pentamethylpiperidin-4-ol (B32324). For the latter, a variety of oxidizing agents have been employed.

Common oxidizing agents can be utilized for this conversion, with the choice of reagent influencing the reaction conditions and yield. The steric hindrance around the hydroxyl group, conferred by the adjacent gem-dimethyl groups, can affect the rate of oxidation.

Oxidizing AgentTypical Reaction ConditionsProduct
Jones Reagent (CrO₃/H₂SO₄/acetone)0 °C to room temperature1,3,3,5,5-Pentamethyl-4-piperidone
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (CH₂Cl₂), room temperature1,3,3,5,5-Pentamethyl-4-piperidone
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Low temperature (-78 °C to room temperature)1,3,3,5,5-Pentamethyl-4-piperidone

This table presents plausible oxidation reactions based on general organic chemistry principles and documented reactions for analogous hindered alcohols.

The synthesis of the related 1,2,2,6,6-pentamethyl-4-piperidone has been reported from 2,2,6,6-tetramethyl-4-piperidone via methylation, indicating the stability of the piperidone structure under certain reaction conditions. google.com

The hydroxyl group can be converted into a good leaving group, facilitating its substitution by various nucleophiles. This pathway allows for the introduction of halogens and alkoxy groups at the 4-position.

The conversion of the hydroxyl group to a halogen is a fundamental transformation that opens up avenues for further functionalization. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed for such reactions. The reaction proceeds via the formation of an intermediate, such as a chlorosulfite ester, which is then attacked by the nucleophile. The stereochemistry of the substitution (inversion or retention of configuration) can depend on the specific reagent and reaction conditions.

Halogenating AgentExpected Product
Thionyl chloride (SOCl₂)4-Chloro-1,3,3,5,5-pentamethylpiperidine
Phosphorus tribromide (PBr₃)4-Bromo-1,3,3,5,5-pentamethylpiperidine
Phosphorus pentachloride (PCl₅)4-Chloro-1,3,3,5,5-pentamethylpiperidine

This table outlines expected halogenation products based on standard organic reactions.

Ether derivatives of this compound can be synthesized through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base is crucial to avoid competing elimination reactions, especially with secondary alkyl halides.

Alkylating AgentBaseExpected Product
Methyl iodide (CH₃I)Sodium hydride (NaH)4-Methoxy-1,3,3,5,5-pentamethylpiperidine
Ethyl bromide (CH₃CH₂Br)Sodium hydride (NaH)4-Ethoxy-1,3,3,5,5-pentamethylpiperidine
Benzyl bromide (C₆H₅CH₂Br)Sodium hydride (NaH)4-(Benzyloxy)-1,3,3,5,5-pentamethylpiperidine

This table illustrates potential etherification reactions based on the Williamson ether synthesis.

Nucleophilic Substitution Reactions

Reduction Reactions for Functional Group Interconversion

The carbonyl group of 1,3,3,5,5-pentamethyl-4-piperidone, obtained from the oxidation of the corresponding alcohol, can be readily reduced back to the hydroxyl group. This reduction is a key step in functional group interconversion and can be achieved using various reducing agents. The stereoselectivity of the reduction can be influenced by the steric bulk of the reducing agent and the substitution pattern on the piperidine (B6355638) ring.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil The use of bulkier reducing agents may favor the formation of the thermodynamically more stable equatorial alcohol.

Reducing AgentTypical SolventProduct
Sodium borohydride (NaBH₄)Methanol (CH₃OH) or Ethanol (C₂H₅OH)This compound
Lithium aluminum hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (THF)This compound

This table summarizes standard reduction reactions for converting the piperidone back to the piperidinol.

Methyl Group Reactivity in Hindered Piperidines

The gem-dimethyl groups constrain the conformational flexibility of the piperidine ring, which can influence the reactivity at other positions, including the hydroxyl group at the 4-position. For instance, the Thorpe-Ingold effect can favor cyclization reactions if a suitable functional group is introduced that can react intramolecularly. chem-station.comnih.gov While direct reactions involving the methyl groups themselves, such as radical halogenation, are possible under harsh conditions, they are generally not selective. The primary influence of the methyl groups is steric and conformational, directing the course of reactions at other sites on the piperidine ring.

Radical Methyl Abstraction Studies

There is currently no available scientific literature or published research data detailing radical methyl abstraction studies specifically involving this compound. Investigations into the behavior of this particular isomer under radical-inducing conditions, such as exposure to UV light or chemical initiators, have not been reported. Consequently, there are no findings on potential demethylation at any of its methyl-substituted positions or the formation of corresponding less-hindered analogues.

Condensation and Multicomponent Reaction Incorporations

A thorough review of chemical synthesis literature indicates that this compound has not been reported as a reactant or building block in condensation or multicomponent reactions. There are no documented examples of its incorporation into more complex molecular scaffolds through these synthetic strategies. As such, no data tables or detailed research findings on its performance in such reactions can be provided.

Reaction Mechanism Elucidation for Key Transformations

Given the absence of published studies on the reactivity of this compound, there is no information available regarding the mechanistic pathways of its potential transformations. Elucidation of reaction mechanisms, whether for radical abstractions, condensations, or other chemical changes, is contingent on experimental or computational studies, which have not been conducted for this specific compound.

Advanced Spectroscopic and Computational Analysis of 1,3,3,5,5 Pentamethylpiperidin 4 Ol

Vibrational and Electronic Spectroscopy

To fulfill the request accurately, peer-reviewed scientific research containing the experimental characterization of 1,3,3,5,5-Pentamethylpiperidin-4-ol would be required. Without such source data, the generation of a scientifically sound and informative article as per the specified outline is not feasible.

Infrared (IR) Spectroscopy for Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and analyzing intermolecular and intramolecular interactions within a molecule. masterorganicchemistry.comyoutube.com For this compound, the most significant feature in its IR spectrum is the absorption band corresponding to the hydroxyl (-OH) group.

The position and shape of the O-H stretching vibration are highly sensitive to hydrogen bonding. In a dilute, non-polar solvent where the molecule is isolated, a sharp band is typically observed in the region of 3600-3650 cm⁻¹, corresponding to a "free" or non-hydrogen-bonded hydroxyl group. However, in the solid state or in a concentrated solution, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. This interaction weakens the O-H bond, causing the vibrational frequency to decrease and the absorption band to become broad. masterorganicchemistry.com

This broadening is a result of the various hydrogen-bonded states (dimers, trimers, polymers) present in the sample, each with a slightly different bond strength and, consequently, a different absorption frequency. masterorganicchemistry.com For this compound, a broad absorption band is expected in the range of 3200-3400 cm⁻¹, which is characteristic of intermolecularly hydrogen-bonded alcohols. The significant steric hindrance from the five methyl groups on the piperidine (B6355638) ring may influence the extent and geometry of this hydrogen bonding.

Table 1: Typical Infrared Absorption Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity and Description
O-H Stretch (H-bonded)3200 - 3400Strong, Broad
C-H Stretch (Alkyl)2850 - 2970Strong
C-O Stretch1000 - 1260Medium to Strong
C-N Stretch1020 - 1250Medium

Note: The exact frequencies can vary based on the sample's physical state (solid, liquid, gas) and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Functionalized Derivatives

The parent compound, this compound, consists of saturated C-C, C-H, C-N, C-O, and O-H bonds. These bonds have high-energy σ → σ* and n → σ* electronic transitions that occur in the far-ultraviolet region (typically < 200 nm) and are generally not observable with standard UV-Vis spectrophotometers. Therefore, the parent compound is not expected to show significant absorption in the 200-800 nm range.

However, functionalized derivatives of this compound that incorporate chromophores (light-absorbing groups) can be readily studied by UV-Vis spectroscopy. researchgate.net For instance, if the hydroxyl group is converted into a nitrate (B79036) ester or if an aromatic group is attached to the nitrogen atom, the resulting molecule will exhibit characteristic UV-Vis absorption bands.

A particularly important class of derivatives is the corresponding nitroxide radical, 1,3,3,5,5-pentamethyl-4-hydroxypiperidin-1-oxyl. These stable radicals are intensely colored and display a weak absorption in the visible region (around 410-460 nm) due to the n → π* transition of the nitroxide group, and a stronger absorption in the UV region (around 230-240 nm) corresponding to a π → π* transition. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. The hydroxylamine (B1172632) this compound can be oxidized to form a stable nitroxide radical. This radical, and others derived from it, can be studied by EPR.

When this compound is oxidized, it can form the 1,3,3,5,5-pentamethyl-4-hydroxypiperidin-1-oxyl radical. The EPR spectrum of this nitroxide radical in solution typically consists of a characteristic triplet (three lines of equal intensity). This pattern arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N), which has a nuclear spin (I) of 1. The number of lines is given by 2nI + 1, where n is the number of equivalent nuclei. For a single nitrogen atom, this results in 2(1)(1) + 1 = 3 lines.

The hyperfine coupling constant (aN) provides information about the electronic environment of the nitrogen atom. For nitroxides of this type, aN values are typically in the range of 15-17 Gauss (G). Furthermore, the rotational correlation time, which relates to the tumbling rate of the molecule in solution, can be determined from the EPR line shapes. rsc.org This makes EPR a sensitive probe for the local microenvironment, viscosity, and dynamics. rsc.org The use of related piperidine derivatives as radical traps has been demonstrated in electrochemical studies, where they react with short-lived radical intermediates to form more stable radicals detectable by EPR. scielo.org.mx

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. sysrevpharm.orgechemcom.com DFT calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. researchgate.netmdpi.com

For this compound, DFT studies can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the non-bonding lone pairs of the nitrogen and oxygen atoms, while the LUMO is associated with the σ* anti-bonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. sysrevpharm.org

Conformational Energy Landscape and Stability Calculations

The piperidine ring in this compound is not planar and can adopt several conformations, primarily the chair and twist-boat forms. rsc.org Computational methods, such as DFT or Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of these different conformers to determine the most stable structure. ethz.ch

For a substituted piperidine ring, the substituents can exist in either axial or equatorial positions. In the case of this compound, the bulky gem-dimethyl groups at positions 3 and 5 lock the ring and influence the preferred conformation. The hydroxyl group at C4 and the methyl group at C1 can also be either axial or equatorial.

Calculations of the conformational energy landscape can map the energy changes as the ring puckers and as bonds rotate, identifying the energy minima (stable conformers) and the transition states that connect them. rsc.orgnih.gov These studies generally show that the chair conformation is significantly more stable than the twist-boat conformation for six-membered rings. nih.gov The calculations would predict the most stable arrangement of the hydroxyl and N-methyl groups (axial vs. equatorial) based on minimizing steric strain and other non-covalent interactions.

Table 2: Illustrative Calculated Relative Energies for Piperidine Conformers

ConformationSubstituent Orientation (e.g., 4-OH)Relative Energy (kcal/mol)
ChairEquatorial0.0 (Reference)
ChairAxial0.5 - 2.0
Twist-Boat-~5.0 - 6.0

Note: These are typical values for substituted piperidines; specific values for this compound would require dedicated calculations. The steric interactions from the five methyl groups would significantly influence these energies.

Molecular Modeling of Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will interact with its environment. This can include interactions with solvent molecules, other solutes, or biological macromolecules. siftdesk.org

For this compound, molecular modeling can be used to study the hydrogen bonding network in detail. By simulating multiple molecules, one can investigate the preferred geometries and energies of dimer and polymer formation. This provides a more dynamic picture than the static information from IR spectroscopy.

Furthermore, if this molecule is a fragment of a larger, biologically active compound, molecular docking simulations can be performed. echemcom.com These simulations attempt to predict the preferred binding orientation of the molecule within the active site of a protein. sysrevpharm.org The model would account for steric fit, hydrogen bonding between the hydroxyl group and receptor residues, and other electrostatic or van der Waals interactions, providing insight into the structure-activity relationship. ethz.ch

Conformational Analysis and Steric Effects in 1,3,3,5,5 Pentamethylpiperidin 4 Ol Systems

Chair-Boat Conformational Equilibria in Hindered Piperidine (B6355638) Rings

The cyclohexane (B81311) ring, the carbocyclic analogue of piperidine, predominantly adopts a chair conformation, which minimizes both angle and torsional strain. The chair conformation is also the most stable for the parent piperidine ring. However, the introduction of multiple bulky substituents, as seen in 1,3,3,5,5-pentamethylpiperidin-4-ol, can significantly alter this conformational landscape.

The five methyl groups in this compound introduce severe 1,3-diaxial interactions in a standard chair conformation. In one possible chair form, two axial methyl groups at the C3 and C5 positions would experience strong steric repulsion with the other axial substituents. This steric hindrance can destabilize the chair conformation to such an extent that alternative, higher-energy conformations, such as the twist-boat or boat forms, become more accessible.

The equilibrium between these conformations is dynamic and temperature-dependent. At higher temperatures, the population of higher-energy conformers like the twist-boat and boat is expected to increase. For this compound, it is plausible that the molecule exists as a dynamic equilibrium of rapidly interconverting chair and non-chair forms, with the exact population distribution being a fine balance of the various steric repulsions.

Table 1: Comparison of Conformational Stabilities in Cyclohexane (Illustrative)

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0Staggered bonds, no angle strain
Twist-Boat~5.5Reduced flagpole and torsional strain
Boat~6.9Flagpole steric strain, torsional strain

Note: This table illustrates the general energy differences in the parent cyclohexane ring. The presence of bulky substituents in this compound would significantly alter these values.

N-Inversion Dynamics and Energy Barriers

Nitrogen inversion is a process in which the nitrogen atom and its substituents rapidly pass through a planar transition state, leading to the inversion of their configuration. In piperidine and its derivatives, N-inversion is coupled with ring inversion. The energy barrier to N-inversion is sensitive to the steric and electronic environment around the nitrogen atom.

In this compound, the nitrogen atom is substituted with a methyl group. The presence of two axial methyl groups at the C2 and C6 positions in a hypothetical chair conformation would create significant steric hindrance with the N-methyl group, influencing the N-inversion barrier.

Dynamic NMR spectroscopy is a powerful technique for studying the energetics of such processes. Studies on hindered piperidines, such as 1,2,2,6-tetramethylpiperidine, have provided valuable data on N-inversion barriers. For 1,2,2,6-tetramethylpiperidine, the free energy of activation for N-inversion has been determined to be approximately 11.0 ± 0.3 kcal/mol at 213 K. rsc.org Given the similar steric crowding around the nitrogen atom, a comparable energy barrier can be expected for this compound.

The N-inversion process allows for the interconversion between two diastereomeric chair conformations where the N-methyl group is either axial or equatorial. The relative stability of these two forms is dictated by the steric interactions of the N-methyl group with the rest of the ring. In less substituted piperidines, an equatorial N-methyl group is generally favored. However, in highly hindered systems, the energetic preference can be less pronounced or even reversed.

Table 2: N-Inversion Barrier for a Hindered Piperidine Analogue

CompoundMethodTemperature (K)ΔG‡ (kcal/mol)
1,2,2,6-TetramethylpiperidineDynamic NMR21311.0 ± 0.3

This data for a related hindered piperidine provides an estimate for the N-inversion barrier in the title compound. rsc.org

Influence of Steric Hindrance on Reactivity and Selectivity

The extensive substitution on the piperidine ring of this compound creates a sterically congested environment around the C4-hydroxyl group. This steric shielding has a profound impact on the reactivity of the hydroxyl group and the stereochemical outcome of its reactions.

Reactions involving the hydroxyl group, such as esterification, etherification, or oxidation, will be significantly slower compared to those of a less hindered alcohol like cyclohexanol. The accessibility of the hydroxyl group to attacking reagents is severely restricted by the four flanking methyl groups at the C3 and C5 positions.

Furthermore, the rigid conformational preferences of the ring system can dictate the selectivity of reactions. For instance, if the hydroxyl group is predominantly in an axial or equatorial position in the most stable conformer, this will influence the stereochemical course of reactions at this center. The approach of a reagent will be favored from the less hindered face of the molecule.

The steric hindrance can also influence the acidity and basicity of the molecule. The nitrogen lone pair's availability for protonation can be sterically hindered, potentially leading to a lower basicity compared to less substituted piperidines. Similarly, the acidity of the hydroxyl proton might be affected by the local steric and electronic environment.

Intramolecular Hydrogen Bonding and its Stereochemical Implications

The presence of a hydroxyl group at the C4 position and a nitrogen atom at the 1-position raises the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (O-H···N). The formation of such a hydrogen bond is highly dependent on the conformation of the piperidine ring and the relative orientation of the donor (O-H) and acceptor (N) groups.

For an intramolecular hydrogen bond to be effective, the distance between the hydrogen and the nitrogen atom must be short, and the O-H···N angle should be favorable. In a chair conformation, a 1,4-relationship between the hydroxyl and the nitrogen atom can allow for hydrogen bonding, particularly if the hydroxyl group is in an axial orientation. In this orientation, the hydroxyl group points towards the nitrogen atom, potentially bringing the proton and the lone pair into close proximity.

However, the severe steric hindrance in this compound may force the ring into a conformation that is not ideal for intramolecular hydrogen bonding. For instance, a distortion towards a twist-boat conformation could alter the O-H to N distance and angle.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in detecting intramolecular hydrogen bonds. In IR spectroscopy, the presence of an intramolecular hydrogen bond typically leads to a broadening and a shift to a lower frequency of the O-H stretching vibration. In ¹H NMR, the chemical shift of the hydroxyl proton can be indicative of hydrogen bonding.

While direct spectroscopic evidence for intramolecular hydrogen bonding in this compound is not readily found in the literature, studies on other 4-hydroxypiperidine (B117109) derivatives have shown that such interactions can occur and influence the conformational preferences of the molecule. researchgate.net The existence and strength of an intramolecular hydrogen bond in this compound would therefore be a subtle balance between the energetic gain of the hydrogen bond and the steric cost of adopting the required conformation.

Research Applications in Advanced Materials and Functional Molecules

Polymer Stabilization Technologies

The principal application of 1,3,3,5,5-pentamethylpiperidin-4-ol in materials science is in the creation of Hindered Amine Light Stabilizers (HALS). These additives are crucial for protecting polymeric materials from photo-oxidative degradation, thereby extending their service life.

This compound serves as a fundamental building block for a class of HALS known as N-methylated HALS. Unlike their N-H counterparts, N-methylated HALS exhibit lower basicity and are less prone to interaction with acidic components within a polymer matrix, which can be advantageous in certain applications. The mechanism of HALS does not rely on absorbing UV radiation but on scavenging free radicals that are formed during the photo-oxidation of the polymer. researchgate.net The hindered amine cyclically regenerates itself by trapping initial polymer peroxy and alkyl radicals, converting to a stable aminoxyl radical (R₂NO•) and back, providing long-lasting protection. researchgate.net The pentamethyl structure provides significant steric hindrance around the amine group, which is key to the stability and longevity of the HALS molecule during its radical-scavenging cycle. researchgate.net

To achieve comprehensive polymer protection, researchers have designed multifunctional stabilizers that combine the radical-scavenging capabilities of a HALS with the light-screening function of an ultraviolet (UV) absorber in a single molecule. A notable example involves the use of this compound in the synthesis of a hybrid stabilizer. In this approach, the piperidinol, a UV absorber from the 2-(2-hydroxyphenyl)-1,2,3-benzotriazole class, and a polymerizable group (allylamine) are all attached to a central cyanuric chloride scaffold through nucleophilic substitution. researchgate.net This creates a single, high-molecular-weight additive with synergistic effects, improving the photostability of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) more effectively than a simple mixture of the individual components. researchgate.net

Table 1: Components of a Synthesized Multifunctional Polymer Stabilizer This table is based on research findings for creating hybrid stabilizers.

Component RoleChemical MoietyPrecursor Example
HALS (Radical Scavenger) N-Methylated Hindered AmineThis compound
UV Absorber 2-(2-hydroxyphenyl)benzotriazole2-(2-hydroxyphenyl)-1,2,3-benzotriazole derivatives
Polymerizable Group Allyl GroupAllylamine
Central Scaffold Triazine RingCyanuric Chloride

A significant advancement in polymer stabilization is the incorporation of HALS directly into the polymer backbone or as a side chain. This is achieved by first converting the HALS molecule into a polymerizable monomer. This compound is an ideal starting material for this purpose.

Two distinct pathways have been successfully demonstrated:

Acrylate Functionalization: The hydroxyl group of this compound can be reacted with acryloyl chloride to produce 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP). scielo.brredalyc.org This monomer can then be copolymerized with other vinyl monomers, such as vinyl acetate (B1210297) (VAc), using radical polymerization. scielo.brredalyc.org The resulting APP/VAc copolymer is a polymeric HALS with a molecular weight high enough to prevent it from leaching out of the polymer matrix, a common issue with low-molecular-weight additives. scielo.br

Carbamate Functionalization: A different polymerizable monomer, 1,2,2,6,6-pentamethyl-4-piperidinyl m-isopropenyl-α,α-dimethylbenzyl carbamate, has been synthesized by the direct addition of this compound to m-isopropenyl-α,α-dimethylbenzyl isocyanate. researchgate.net This monomer, which contains a vinylic group, can be copolymerized with commodity monomers like styrene (B11656) and methyl methacrylate (B99206) to create polymers with built-in light stabilization. researchgate.net

Table 2: Examples of Polymerizable Monomers from this compound

Monomer NameSynthesis ReactantPolymerization Method
4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)Acryloyl chlorideRadical Copolymerization
1,2,2,6,6-pentamethyl-4-piperidinyl m-isopropenyl-α,α-dimethylbenzyl carbamatem-Isopropenyl-α,α-dimethylbenzyl isocyanateRadical Copolymerization

Precursors for Nitroxide Radicals and Spin Labels

The piperidine (B6355638) ring system of this compound is a foundational structure for creating highly stable nitroxide radicals. st-andrews.ac.uk These radicals, which contain a persistent N-O• group, are paramagnetic and serve as powerful spin labels and probes for investigation by Electron Paramagnetic Resonance (EPR) spectroscopy. st-andrews.ac.uk

Spirocyclic nitroxyl (B88944) radicals (SNRs) are a class of exceptionally stable radicals where the carbon atom adjacent to the nitroxide is part of a spiro-junction. plu.mx This structural feature enhances their stability, particularly against biological reducing agents. The synthesis of these complex radicals often begins with the ketone analog of the title compound, 1,2,2,6,6-pentamethylpiperidine-4-one, which is readily produced by the oxidation of this compound.

A documented synthetic route involves the reaction of 1,2,2,6,6-pentamethylpiperidine-4-one with cyclic ketones in the presence of an ammonium (B1175870) salt catalyst. plu.mx This process leads to the formation of a spiro-fused piperidine structure. Subsequent oxidation of the amine group to a nitroxyl radical completes the synthesis of the stable SNR. plu.mx These spirocyclic structures are of great interest for applications in materials science and biochemical studies. plu.mx

While not directly a polymerizable unit itself in this context, the nitroxide radicals derived from the pentamethylpiperidine family are crucial tools for studying the structure and dynamics of advanced materials like side-chain liquid-crystal polymers (SCLCPs). acs.orgnih.gov SCLCPs are materials that combine the properties of polymers with the anisotropic nature of liquid crystals. openaccessjournals.com

Building Blocks for Fluorescent Probes and Chemosensors

The sterically hindered piperidine framework of this compound serves as a valuable scaffold in the design and synthesis of advanced fluorescent probes and chemosensors. The inherent stability of the pentamethylpiperidine ring system provides a robust platform that can be chemically modified to incorporate fluorophores and recognition moieties. These probes are engineered to detect specific analytes or changes in the microenvironment through a measurable fluorescence response. nih.gov

The general structure of such probes consists of three key components: a fluorophore (the signaling unit), a recognition element (the binding site for the target), and a linker that connects them. labinsights.nl The piperidine derivative can be an integral part of the linker or the recognition element itself. The hydroxyl group at the C-4 position of this compound offers a convenient point for chemical attachment, allowing for the covalent linkage of various chromophoric and fluorophoric systems.

Research has demonstrated the synthesis of fluorescent probes from various heterocyclic precursors for applications in bioanalysis and environmental monitoring. labinsights.nl For instance, piperidine-containing structures have been incorporated into probes designed to target specific biological receptors. nih.govunito.it The synthesis often involves coupling the piperidine derivative with a fluorophore that possesses a reactive functional group, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester. nih.govrsc.org Common classes of fluorophores used for these purposes include cyanine (B1664457) dyes (like Cy3 and Cy5), rhodamines, and BODIPY dyes, each offering distinct photophysical properties such as high quantum yields and photostability. labinsights.nlnih.govbiosynth.com

The synthesis of a hypothetical fluorescent probe starting from this compound could involve the activation of a fluorophore's carboxylic acid group with a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (B91526) (HATU), followed by reaction with the hydroxyl group of the piperidine. nih.govunito.it Alternatively, the hydroxyl group could be converted into a more reactive functional group to facilitate linkage. The resulting conjugate would then be evaluated for its ability to bind to a target analyte and produce a corresponding change in fluorescence intensity or wavelength, enabling its function as a chemosensor.

Applications in Catalysis Research and Development (e.g., Photoredox Catalysis)

The unique structural features of this compound and its derivatives make them intriguing candidates for applications in catalysis research, particularly in fields like photoredox catalysis. The sterically hindered nature of the pentamethylpiperidine skeleton can be leveraged to create specific catalytic environments, influencing the selectivity and efficiency of chemical transformations.

In modern organic synthesis, transition metal-catalyzed reactions are fundamental. nih.gov The ligands coordinating to the metal center play a crucial role in modulating the catalyst's reactivity, selectivity, and stability. researchgate.net Hindered piperidines can function as or be incorporated into ligands for various transition metals. The steric bulk provided by the multiple methyl groups can create a well-defined coordination sphere around a metal center, which can be advantageous for controlling stereoselectivity in asymmetric catalysis or for promoting specific reaction pathways.

Visible light photoredox catalysis has emerged as a powerful tool in synthesis, utilizing light energy to drive redox reactions. ed.ac.uk This process typically involves a photocatalyst, often a transition metal complex of iridium(III) or ruthenium(II), that absorbs light and initiates an electron transfer process with an organic substrate. ed.ac.uk Research is actively exploring the use of earth-abundant metals like copper, nickel, and cobalt as more sustainable alternatives. ed.ac.uk The performance of these photocatalysts is highly dependent on the ligand environment. While not a direct photocatalyst itself, the this compound scaffold can be used to synthesize ligands that tune the photophysical and electrochemical properties of a metal-based photocatalyst. For example, by modifying the piperidine, it can be attached to a coordinating moiety (like a pyridine (B92270) or bipyridine) to form a new ligand system. The steric and electronic properties of the pentamethylpiperidine unit could influence the excited-state energies and redox potentials of the resulting metal complex, thereby tailoring its catalytic activity.

Furthermore, rhodium-catalyzed C-H functionalization reactions have been developed for the selective modification of piperidine rings at various positions (C2, C3, or C4). nih.gov This methodology allows for the direct installation of functional groups onto the piperidine core, enabling the synthesis of a diverse library of derivatives that can be screened for catalytic activity or used as chiral ligands. nih.gov

Design of Novel Chemical Intermediates for Complex Organic Synthesis

This compound is a valuable building block for the design of novel chemical intermediates intended for complex organic synthesis. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active natural products. researchgate.netnih.gov The ability to start with a pre-formed, highly substituted piperidine ring like that of this compound offers a strategic advantage in multistep syntheses.

The functional group at the C-4 position (hydroxyl) and the nitrogen atom of the piperidine ring are key handles for chemical manipulation. The hydroxyl group can be oxidized to a ketone (a piperidinone), which then serves as an electrophilic site for nucleophilic additions. This ketone intermediate is a precursor to a wide range of other derivatives. For instance, reaction with organometallic reagents can introduce new carbon-carbon bonds at the C-4 position.

Moreover, modern synthetic methods like catalytic C-H functionalization enable the direct and site-selective introduction of new substituents onto the piperidine ring, even at positions that are traditionally difficult to access. nih.gov This allows chemists to bypass lengthy synthetic sequences that might otherwise be required to build up such complex substitution patterns. For example, dirhodium catalysts have been shown to selectively functionalize piperidines at the C2, C3, or C4 positions, leading to the synthesis of analogues of pharmacologically important molecules. nih.gov

The synthesis of complex molecules often relies on the assembly of key fragments or intermediates. orgsyn.org this compound and its derivatives can serve as such intermediates. By transforming the hydroxyl group or the N-H bond (after demethylation, if necessary), this compound can be coupled to other molecular fragments to construct larger, more intricate target molecules. For example, its derivatives have been used in the synthesis of aminomethyl derivatives with specific biological activities. nih.gov The inherent three-dimensional structure and steric hindrance of the pentamethylpiperidine core can also be used to influence the stereochemical outcome of subsequent reactions, making it a useful chiral auxiliary or building block in asymmetric synthesis.

Table of Research Findings

Application AreaKey Research FindingExample Synthetic StrategyReference(s)
Fluorescent Probes Piperidine scaffolds are used as stable building blocks for constructing probes.Coupling of a piperidine derivative to a fluorophore like Cyanine 5 (Cy-5) via an amide linkage. labinsights.nlnih.govunito.it
Catalysis Hindered piperidine derivatives can be used as ligands to control selectivity in metal-catalyzed reactions.Incorporation of the piperidine moiety into a ligand for rhodium to perform selective C-H functionalization. researchgate.netnih.gov
Photoredox Catalysis Piperidine-based ligands can tune the properties of earth-abundant metal photocatalysts.Synthesis of a copper complex with a modified piperidine ligand to alter its redox potential. ed.ac.uk
Chemical Intermediates The piperidine ring is a common core in pharmaceuticals and can be functionalized selectively.Oxidation of the C-4 hydroxyl to a ketone, followed by nucleophilic addition to introduce new substituents. nih.govnih.gov

Environmental Fate and Degradation Mechanisms of 1,3,3,5,5 Pentamethylpiperidin 4 Ol Derivatives

Photodegradation Resistance and Stability Studies

As a hindered amine light stabilizer, 1,3,3,5,5-Pentamethylpiperidin-4-ol is inherently designed to be resistant to photodegradation. HALS protect polymers from the damaging effects of ultraviolet (UV) radiation by scavenging free radicals generated during photo-oxidation. wikipedia.org This mechanism, known as the Denisov cycle, involves the HALS being oxidized to their corresponding aminoxyl radicals, which then react with and neutralize polymer radicals. wikipedia.org This process is cyclic, with the HALS being regenerated, which contributes to their long-term effectiveness as stabilizers. wikipedia.org

While highly effective within a polymer matrix, the photostability of HALS like this compound when released into the environment is a complex issue. Studies on related HALS compounds, such as Tinuvin 770, have shown that they are highly stable. european-science.com Their resistance to degradation is a key feature of their function, but it also implies a potential for persistence in the environment.

The photostabilizing efficiency of various HALS has been ranked in studies on polymers like ethylene-octene copolymer, with Tinuvin 770 showing significant effectiveness in inhibiting photooxidation. researchgate.net The degradation products that can form from HALS under UV irradiation include hydroxyl-amine and aminoether, which can also play a role in inhibiting photodegradation by capturing peroxide radicals. labinsights.nl However, specific quantum yields and detailed photolytic pathways for this compound are not extensively documented in publicly available literature. The inherent stability suggests that its direct photodegradation in the environment is likely a slow process.

Table 1: General Photostability Characteristics of Hindered Amine Light Stabilizers (HALS)

PropertyDescriptionSource
Primary Function Scavenging of free radicals produced during photo-oxidation of polymers. wikipedia.org
Mechanism The Denisov cycle, a regenerative process involving the formation of nitroxyl (B88944) radicals. wikipedia.org
Environmental Persistence Generally high due to inherent chemical stability. european-science.com
Photodegradation Products Can include hydroxyl-amines and aminoethers. labinsights.nl

Microbial Metabolism and Biodegradation Pathways in Environmental Systems

The biodegradation of complex synthetic molecules like this compound in the environment is primarily driven by microbial metabolism. While specific studies on this particular compound are limited, research on related piperidine (B6355638) and HALS compounds provides insights into potential degradation pathways.

Biodegradation of polymeric materials, which may contain HALS, can occur through enzymatic reactions such as hydrolysis and/or oxidation by microorganisms. nih.gov Some HALS have also been shown to possess antimicrobial properties, which could, in turn, influence the microbial communities responsible for their degradation. nih.govfrontiersin.org For instance, Tinuvin 770 has demonstrated antimicrobial activity against various bacteria and fungi, a phenomenon linked to the generation of reactive nitrogen species during its autoxidation. nih.govfrontiersin.org

Studies on the biodegradation of simpler piperidine compounds have identified specific microbial strains and enzymatic processes. For example, some bacterial consortia have been shown to degrade piperidine under denitrifying conditions, utilizing it as a source of carbon, nitrogen, and energy. nih.gov

Research on the biodegradation of a structurally related compound, 2,2,6,6-Tetramethyl-4-piperidone, identified three soil bacteria strains capable of its degradation: Klebsiella oxytoca, Staphylococcus pasteur, and Bacillus flexus. These strains demonstrated significant degradation capabilities in laboratory settings.

It is important to note that safety data for the related compound 4-Hydroxy-2,2,6,6-tetramethylpiperidine indicates that it is not readily biodegradable, with one study showing only 9% degradation over 28 days. sigmaaldrich.com This suggests that the complex, sterically hindered structure of these molecules presents a significant challenge for microbial enzymes. The N-methyl group in this compound could potentially be a site for initial microbial attack, as microbial metabolism of N-methylated compounds has been observed for other pyridinium (B92312) compounds, leading to the formation of methylamine. nih.gov

The likely initial steps in the biodegradation of this compound would involve enzymatic oxidation of the alcohol group and potential N-demethylation. Subsequent ring cleavage would be necessary for complete mineralization, a process that is likely to be slow and require a consortium of microorganisms with diverse metabolic capabilities.

Table 2: Microbial Degradation of Related Piperidine Compounds

CompoundDegrading Microorganism(s)Degradation Pathway/ObservationsSource
PiperidineBacterial ConsortiaAnaerobic degradation coupled with nitrate (B79036) reduction. nih.gov
2,2,6,6-Tetramethyl-4-piperidoneKlebsiella oxytoca, Staphylococcus pasteur, Bacillus flexusSignificant degradation observed in mineral salt medium over 24 days.
4-Hydroxy-2,2,6,6-tetramethylpiperidineNot specifiedNot readily biodegradable (9% in 28 days). sigmaaldrich.com
N-methylisonicotinic acidAchromobacter DFormation of CO2, methylamine, succinate, and formate. nih.gov

Table of Mentioned Compounds

Chemical Name
This compound
Tinuvin 770
2,2,6,6-Tetramethyl-4-piperidone
4-Hydroxy-2,2,6,6-tetramethylpiperidine
N-methylisonicotinic acid
Klebsiella oxytoca
Staphylococcus pasteur
Bacillus flexus
Achromobacter D

Q & A

Q. What synthetic routes are recommended for 1,3,3,5,5-pentamethylpiperidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of piperidin-4-ol precursors with methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled pH and temperature. For example, describes a method using aqueous ammonia and methanol for similar piperidin-4-ol derivatives, achieving 94.75% purity via HPLC-monitored reactions . Optimization includes:
  • Temperature control : Maintaining 15–30°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates.
  • Reagent stoichiometry : Excess methylating agents ensure complete substitution, but require quenching to prevent over-alkylation.
    Table 1 : Example Reaction Parameters from Analogous Syntheses
ParameterCondition RangeMonitoring MethodYield/PuritySource
Temperature15–35°CHPLC94.75% purity
SolventMethanol/water mixturesNMR85–95% yield

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : To quantify purity and detect byproducts (e.g., used HPLC to confirm <5% unreacted starting material) .
  • NMR spectroscopy : 1H/13C NMR identifies methyl group regiochemistry and confirms substitution patterns (e.g., sp3-hybridized carbons in piperidine rings) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., API-2000 LC/MS systems in ) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on piperidine derivative hazards ():
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE 3, H335) .
  • Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound, and what techniques resolve enantiomeric mixtures?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce temporary stereochemical control via enantiopure reagents (e.g., cites arylpiperidin-4-ol syntheses using chiral catalysts) .
  • Chromatographic resolution : Chiral HPLC columns (e.g., amylose-based phases) separate enantiomers.
  • Dynamic kinetic resolution : Adjust reaction kinetics (e.g., temperature, solvent polarity) to favor one enantiomer .

Q. What mechanistic insights explain contradictory yield reports in alkylation reactions of pentamethylpiperidin-4-ol precursors?

  • Methodological Answer : Contradictions often arise from:
  • Steric hindrance : Overcrowding at the 3,5-positions may slow methylation (evident in ’s methyl-phenylpiperidin-4-ol derivatives) .
  • Solvent effects : Polar solvents stabilize transition states but may deactivate methylating agents.
    Troubleshooting steps :
  • Conduct kinetic studies (e.g., in situ IR monitoring).
  • Compare yields under inert (N2) vs. ambient conditions to assess moisture sensitivity .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with catalytic substrates (e.g., ’s sulfonylpiperidine derivatives) .
  • Solvent-accessible surface area (SASA) analysis : Predict steric accessibility of methyl groups for ligand-receptor binding .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

  • Methodological Answer :
  • Dynamic effects : Chair-to-chair flipping in piperidine rings causes signal averaging. Low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer splitting .
  • Isotopic impurities : Deuterated solvents (e.g., DMSO-d6 in ) reduce interference but may introduce coupling artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.